molecular formula C9H10Cl2O2 B7946813 1,4-Dichloro-2-(2-methoxyethoxy)benzene

1,4-Dichloro-2-(2-methoxyethoxy)benzene

Cat. No.: B7946813
M. Wt: 221.08 g/mol
InChI Key: OKAUBAZETNZJKG-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

1,4-dichloro-2-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUBAZETNZJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activated Substrate Approach

A widely cited method involves SNAr on activated dichlorobenzene derivatives. For example, 1,3-dichloro-2-methyl-4-(methylsulfonyl)benzene undergoes substitution with 2-methoxyethanol under basic conditions:

Procedure :

  • Substrate : 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene (19.1 g, 0.1 mol)

  • Reagent : 2-Methoxyethanol (4.49 g, 59.0 mmol)

  • Base : Sodium hydroxide (4.45 g, 111 mmol)

  • Solvent : Toluene (40 mL)

  • Conditions : Reflux for 3 hours

  • Yield : 81%

The methylsulfonyl group activates the ring, directing substitution at the meta-chlorine position. Post-reaction, the product is isolated via solvent extraction and crystallization.

Table 1: SNAr Reaction Parameters

ParameterValue
Temperature110–120°C
Reaction Time3–6 hours
SolventToluene/DMF
CatalystNone
Typical Yield75–85%

Transition Metal-Catalyzed Coupling

Ullmann-Type Etherification

Industrial syntheses often employ copper-catalyzed coupling to introduce the 2-methoxyethoxy group. A representative protocol from Evitachem involves:

Procedure :

  • Substrate : 1,4-Dichlorobenzene

  • Reagent : 2-Methoxyethanol

  • Catalyst : CuI (5 mol%) with 1,10-phenanthroline ligand

  • Base : Cs₂CO₃

  • Solvent : DMSO

  • Conditions : 120°C for 24 hours

  • Yield : 68–72%

This method avoids pre-activation but requires stringent temperature control to minimize side reactions.

Table 2: Ullmann Coupling Optimization

VariableOptimal Range
Catalyst Loading5–10 mol% CuI
Ligand1,10-Phenanthroline
Temperature110–130°C
SolventPolar aprotic (DMSO)

Industrial-Scale Continuous Flow Synthesis

Large-scale production utilizes continuous reactors to enhance efficiency. Key steps include:

  • Feedstock Preparation : 1,4-Dichlorobenzene and 2-methoxyethanol are premixed.

  • Reaction Chamber : Catalytic beds (Cu/Al₂O₃) at 150–180°C under 20–30 bar pressure.

  • Product Isolation : Distillation removes unreacted reagents, yielding >95% purity.

Advantages :

  • Throughput: 500–1,000 kg/day

  • Purity: ≥99% after crystallization

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

MethodYieldCostScalabilityChallenges
SNAr80–85%ModerateLab-scaleRequires activated substrates
Ullmann Coupling65–75%HighIndustrialCatalyst recovery issues
Continuous Flow>90%LowLarge-scaleHigh capital investment

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

1,4-Dichloro-2-(2-methoxyethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-methoxybenzene
  • 1,4-Dibromo-2-(2-methoxyethoxy)benzene
  • 1,4-Dichloro-2-ethoxybenzene

Uniqueness

1,4-Dichloro-2-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine atoms and a methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4-Dichloro-2-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution of 2,5-dichlorophenol derivatives with 2-methoxyethyl groups. For example, refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid generates intermediates, followed by etherification with methoxyethoxy substituents (similar to methods in ). Adjusting solvent polarity (e.g., DMF vs. ethanol) and base selection (e.g., K₂CO₃ for deprotonation) can improve yields .
  • Characterization : Confirm product purity via NMR (¹H/¹³C), HPLC (>95% purity), and melting point analysis (compare lit. values, e.g., 80–84°C for related compounds ).

Q. How can spectroscopic techniques distinguish structural isomers or byproducts in this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve positional isomerism. For example, methoxyethoxy substituents show distinct splitting patterns in ¹H NMR (δ 3.3–4.5 ppm for -OCH₂CH₂O-). IR spectroscopy identifies C-O-C stretches (~1100 cm⁻¹) and aryl chloride vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electron distribution and bond dissociation energies. Basis sets like 6-311+G(d,p) optimize geometry and predict redox potentials, relevant for electrochemical applications (e.g., battery additives ) .
  • Data Application : Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic transitions.

Q. How does the methoxyethoxy group influence regioselectivity in cross-coupling reactions?

  • Analysis : The methoxyethoxy moiety stabilizes transition states via lone-pair donation, directing electrophilic substitution to the para position of the benzene ring. For example, in cross-dehydrogenative coupling, (2-methoxyethoxy)benzene derivatives exhibit higher selectivity at the β-carbon due to radical stabilization (vs. ethoxy groups, which offer less stabilization) .
  • Experimental Validation : Conduct competitive reactions with isotopic labeling (e.g., deuterated analogs ) and analyze products via GC-MS.

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Troubleshooting :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions; test alternatives like THF or acetonitrile .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may improve coupling efficiency.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) removes byproducts .

Q. What challenges arise in scaling up laboratory synthesis to gram-scale production?

  • Challenges : Low yields (<1 g) due to inefficient workup or exothermic side reactions.
  • Solutions :

  • Use continuous flow reactors for better heat and mass transfer .
  • Optimize stoichiometry (e.g., excess 2-methoxyethyl bromide) and employ automated pressure control .

Key Research Gaps and Directions

  • Biological Activity : Screen for antimicrobial or anticancer properties using in vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines), referencing protocols from triazole derivatives .
  • Electrochemical Applications : Test as a redox shuttle in magnesium-ion batteries, leveraging DBBB analogs’ success in lithium systems .

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